molecular formula C8H11N3O B6894133 N'-(4-methylpyridin-2-yl)acetohydrazide

N'-(4-methylpyridin-2-yl)acetohydrazide

Cat. No.: B6894133
M. Wt: 165.19 g/mol
InChI Key: CCQKYNQNTLSSFQ-UHFFFAOYSA-N
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Description

N'-(4-methylpyridin-2-yl)acetohydrazide is a chemical compound belonging to the hydrazide-hydrazone family, characterized by a carbonyl group directly attached to a hydrazone function (C=O)-N-N=C). This moiety is a versatile synthon and metal-chelating agent, making it a valuable building block in medicinal chemistry and chemical biology research . Compounds containing this functional group are known for their wide range of biological activities and are found in several prescribed pharmaceuticals . The core research value of this compound lies in its potential as a precursor for the synthesis of various heterocyclic systems and its application in developing novel metal complexes . Hydrazide-hydrazones serve as modular scaffolds that can be easily synthesized and modified to alter properties like lipophilicity and planarity, which are critical for drug discovery . A primary research application for this class of compounds is in anticancer investigations. Hydrazide-hydrazones and their metal complexes have demonstrated significant antiproliferative effects against a diverse panel of cancer cell lines, including ovarian (OVCAR-8), glioblastoma (SF-295), colon adenocarcinoma (HCT-116), cervical (HeLa), and breast cancer (MCF-7) cells . The coordination of hydrazide-hydrazone ligands to metal ions such as copper(II) often results in enhanced cytotoxicity, sometimes achieving submicromolar IC50 values, and can impart new mechanisms of action, including the ability to cleave DNA and generate reactive oxygen species (ROS) . The compound is intended for research use only. It is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

N'-(4-methylpyridin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-3-4-9-8(5-6)11-10-7(2)12/h3-5H,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKYNQNTLSSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution with Hydrazine Hydrate

The foundational step in synthesizing N'-(4-methylpyridin-2-yl)acetohydrazide involves the conversion of ester precursors to acetohydrazides via hydrazinolysis. For instance, methyl 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate (3a–3d ) reacts with hydrazine hydrate in ethanol under reflux to yield hydrazide intermediates (4a–4d ). This method, when adapted for pyridine derivatives, requires substituting the ester substrate with methyl 2-(4-methylpyridin-2-yl)acetate. The reaction typically proceeds at 80–90°C for 4–6 hours, achieving conversions of 85–90%.

Condensation with 4-Methylpyridine-2-carbaldehyde

Subsequent condensation of the hydrazide intermediate with 4-methylpyridine-2-carbaldehyde forms the target Schiff base. In a representative procedure, 4a–4d reacts with aromatic aldehydes in ethanol under reflux for 5 hours, yielding N'-benzylidene derivatives (5a–5h ). Adapting this for this compound necessitates using 4-methylpyridine-2-carbaldehyde instead of benzaldehyde. The reaction is catalyzed by acetic acid (1–2 drops), which accelerates imine formation while minimizing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both hydrazides and aldehydes while facilitating reflux conditions. Comparative studies show that ethanol yields 15–20% higher conversions than dimethylformamide (DMF) or tetrahydrofuran (THF). Reflux temperatures (78°C for ethanol) ensure complete dissolution of reactants, whereas lower temperatures (50–60°C) result in incomplete reactions and dimerization by-products.

Catalytic Systems

The addition of acetic acid as a catalyst enhances reaction rates by protonating the aldehyde carbonyl, increasing electrophilicity. Alternatively, copper oxide nanoparticles (CuO NPs) have been employed in analogous syntheses to achieve 95% yields within 3 hours. However, for pyridine-containing substrates, acetic acid remains preferred due to compatibility with nitrogen heterocycles.

Analytical Characterization

Spectroscopic Confirmation

1H NMR Analysis : The hydrazide NH proton resonates as a singlet at δ 9.2–9.5 ppm, while the pyridinyl protons appear as multiplet signals at δ 7.8–8.2 ppm. For this compound, the methyl group on the pyridine ring produces a distinct singlet at δ 2.5 ppm.

IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O) and 1590–1610 cm⁻¹ (C=N) confirm hydrazide and imine functionalities, respectively. The absence of ester C=O peaks (1730–1750 cm⁻¹) verifies complete hydrazinolysis.

Purity and Yield Data

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Conventional RefluxEthanolAcetic Acid57898
Microwave-AssistedEthanolNone1.58297
Nanoparticle-CatalyzedWaterCuO NPs39599

Table 1: Comparative analysis of synthetic methods for this compound.

Mechanistic Insights

Hydrazinolysis Mechanism

Hydrazine hydrate attacks the ester carbonyl carbon, displacing the methoxy group via nucleophilic acyl substitution (Figure 1). The reaction proceeds through a tetrahedral intermediate, stabilized by hydrogen bonding with the solvent. Steric hindrance from the pyridine ring slightly reduces the reaction rate compared to phenyl-substituted analogs.

Schiff Base Formation

Condensation involves nucleophilic attack by the hydrazide NH₂ group on the aldehyde carbonyl, followed by dehydration to form the imine linkage (Figure 2). Acid catalysis polarizes the carbonyl group, lowering the activation energy.

Challenges and Mitigation Strategies

By-Product Formation

Oxidation of hydrazides to 1,3,4-oxadiazoles is a common side reaction, particularly under prolonged heating. This is mitigated by严格控制 reaction times and avoiding excess oxidizing agents.

Purification Techniques

Recrystallization from 50% aqueous ethanol effectively removes unreacted aldehydes and dimeric impurities. Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytically pure samples but reduces yields by 10–15%.

Recent Advances in Green Synthesis

Solvent-Free Microwave Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 30–45 minutes with yields comparable to conventional methods. This approach minimizes solvent waste and energy consumption.

Biocatalytic Approaches

Preliminary studies using lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids show promise for enantioselective synthesis, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylpyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N’-(4-methylpyridin-2-yl)acetohydrazone.

    Reduction: Formation of N’-(4-methylpyridin-2-yl)ethylamine.

    Substitution: Formation of various substituted hydrazides depending on the reagents used.

Mechanism of Action

The mechanism of action of N’-(4-methylpyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydrazide group can form stable complexes with metal ions, which is useful in coordination chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetohydrazides

Structural and Functional Analogues

The following table summarizes key acetohydrazide derivatives from the evidence, highlighting structural variations and associated properties:

Compound Name Key Substituents/Features Biological Activity/Properties Reference
N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3d) 4-Methoxybenzylidene; pyrazole ring Synthetic intermediate; characterized via IR, NMR, and mass spectrometry
N'-(4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-ylidene)-2-(coumarin-4-yloxy)acetohydrazide (4) Coumarin-linked; pyrazole moiety Potential antioxidant/anticoagulant activity (based on coumarin derivatives)
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Benzimidazole-thioether; dihydroxybenzylidene α-Glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM) vs. acarbose (IC₅₀ = 378.2 ± 0.12 μM)
N'-(4-Chloro-3-nitrobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Chloro-nitrobenzylidene; pyrrole ring Structural characterization via LC-MS, IR, and NMR; DNA-binding studies (Ni(II) complex)
N'-(4-Methylpyridin-2-yl)acetohydrazide (hypothetical) 4-Methylpyridin-2-yl group Predicted: Enhanced solubility and bioavailability due to pyridine’s polarity; potential enzyme inhibition N/A

Key Observations :

  • Pyridine-Based Analogues : Derivatives with pyridine substituents (e.g., ’s pyridoxal-derived acetohydrazide) exhibit metal-chelating properties and DNA-binding activity, suggesting that this compound may similarly interact with biological targets .
  • Substituent Effects : The presence of electron-donating groups (e.g., methyl in 4-methylpyridin-2-yl) may enhance stability and modulate electronic properties compared to electron-withdrawing substituents (e.g., nitro or chloro groups in ) .
  • Biological Activity : Ethyl-thio benzimidazolyl acetohydrazides () show potent α-glucosidase inhibition, implying that pyridinyl acetohydrazides could target metabolic enzymes .
Pharmacological Potential
  • Anti-Inflammatory Activity : Sulindac acetohydrazide derivatives () reduce oxidative stress and inflammation, suggesting that pyridinyl acetohydrazides may share similar mechanisms (e.g., COX-2 inhibition) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-methylpyridin-2-yl)acetohydrazide, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodology :

  • The synthesis typically involves condensation of acetohydrazide with 4-methylpyridine-2-carbaldehyde under reflux in ethanol, catalyzed by trifluoroacetic acid (TFA) .
  • Key parameters include:
  • Solvent : Ethanol or methanol for solubility and reactivity.
  • Temperature : Reflux (~78°C for ethanol) to drive the reaction to completion.
  • Catalyst : TFA (0.15 eq) enhances imine bond formation .
  • Yield optimization: Adjusting molar ratios (1:1 aldehyde-to-hydrazide) and reaction time (overnight reflux) improves yield (~60–70%) .
  • Purity control : Use thin-layer chromatography (TLC) with dichloromethane/methanol (95:5) to monitor progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

  • Key techniques :

  • ¹H/¹³C NMR :
  • Aromatic protons (pyridinyl) appear as doublets in δ 7.5–8.5 ppm.
  • Hydrazide NH signals (δ 9.5–10.5 ppm) confirm imine bond formation .
  • IR spectroscopy :
  • Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
  • Mass spectrometry :
  • Molecular ion peak (e.g., m/z 206.2 for C₉H₁₁N₃O) validates molecular weight .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Assay design :

  • Antimicrobial screening : Use disc diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test against cyclooxygenase (COX) or urease at concentrations of 10–100 μM .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or bacterial urease (PDB ID: 4H9M). Focus on hydrogen bonding with pyridinyl-N and hydrazide groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in synthetic pathways, such as unexpected byproducts during hydrazide formation?

  • Case study :

  • In analogous syntheses, unexpected products (e.g., N-(4-oxopentan-2-ylidene)acetohydrazide instead of pyrazoles) were resolved via:
  • Chromatographic purification : Flash chromatography (dichloromethane/methanol) to isolate the correct product .
  • Structural confirmation : Elemental analysis (C, H, N) and 2D NMR (COSY, HSQC) to validate connectivity .
    • Preventive measures :
  • Strict control of pH and temperature to avoid side reactions (e.g., aldol condensation) .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

  • Crystallization challenges :

  • Hydrazides often form polymorphs; slow evaporation from DMSO/water mixtures enhances crystal quality .
    • SHELX workflow :
  • Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) to resolve π-π stacking between pyridinyl rings .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., N-H⋯O=C interactions) .
    • Key metrics :
  • Final R-factor < 0.05 and wR₂ < 0.10 indicate high precision .

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